molecular formula C8H11BrN2O2 B8045208 Methyl 4-bromo-2-propyl-1H-imidazole-5-carboxylate

Methyl 4-bromo-2-propyl-1H-imidazole-5-carboxylate

Cat. No.: B8045208
M. Wt: 247.09 g/mol
InChI Key: RKMHTLYPLWELNQ-UHFFFAOYSA-N
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Description

Methyl 4-bromo-2-propyl-1H-imidazole-5-carboxylate is a heterocyclic compound that belongs to the imidazole family. Imidazoles are significant due to their presence in various biologically active molecules and pharmaceuticals. This compound, with its unique bromine and ester functional groups, is of interest in synthetic organic chemistry and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-bromo-2-propyl-1H-imidazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromo-1H-imidazole-5-carboxylic acid with propylamine, followed by esterification with methanol in the presence of a dehydrating agent such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-2-propyl-1H-imidazole-5-carboxylate undergoes various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Ester hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

    Oxidation and reduction: The compound can undergo oxidation to form imidazole N-oxides or reduction to remove the bromine atom.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Ester hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

Major Products

    Nucleophilic substitution: Substituted imidazoles.

    Ester hydrolysis: 4-bromo-2-propyl-1H-imidazole-5-carboxylic acid.

    Oxidation: Imidazole N-oxides.

    Reduction: Dehalogenated imidazoles.

Scientific Research Applications

Methyl 4-bromo-2-propyl-1H-imidazole-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 4-bromo-2-propyl-1H-imidazole-5-carboxylate involves its interaction with specific molecular targets. The bromine atom and ester group play crucial roles in binding to active sites of enzymes or receptors, thereby modulating their activity. The compound may inhibit enzyme function by forming covalent bonds or through non-covalent interactions such as hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-bromo-1H-imidazole-2-carboxylate: Similar structure but different substitution pattern.

    4-Bromo-1-methyl-1H-imidazole-5-carboxaldehyde: Contains an aldehyde group instead of an ester.

Uniqueness

Methyl 4-bromo-2-propyl-1H-imidazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the propyl group at the 2-position and the ester group at the 5-position differentiates it from other imidazole derivatives, making it a valuable compound for targeted synthetic and medicinal applications.

Properties

IUPAC Name

methyl 5-bromo-2-propyl-1H-imidazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2O2/c1-3-4-5-10-6(7(9)11-5)8(12)13-2/h3-4H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKMHTLYPLWELNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=C(N1)Br)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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